3-Chloro-4-methyl-2,6-diphenylpyridine
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Overview
Description
3-Chloro-4-methyl-2,6-diphenylpyridine is a chemical compound with the molecular formula C18H14ClN It is a derivative of pyridine, characterized by the presence of chlorine, methyl, and phenyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2,6-diphenylpyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diphenylpyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position. The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-2,6-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methyl-2,6-diphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-2,6-diphenylpyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,6-diphenylpyridine: Lacks the methyl group at the 4-position.
4-Methyl-2,6-diphenylpyridine: Lacks the chlorine atom at the 3-position.
2,6-Diphenylpyridine: Lacks both the chlorine and methyl groups.
Uniqueness
3-Chloro-4-methyl-2,6-diphenylpyridine is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
89225-35-4 |
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Molecular Formula |
C18H14ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
3-chloro-4-methyl-2,6-diphenylpyridine |
InChI |
InChI=1S/C18H14ClN/c1-13-12-16(14-8-4-2-5-9-14)20-18(17(13)19)15-10-6-3-7-11-15/h2-12H,1H3 |
InChI Key |
OFMRKYMYVHSDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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